3-Nitro-4-(pyrrolidin-1-yl)aniline

Thermal Stability Solid-State Properties Material Science

This 3-nitro-4-(pyrrolidin-1-yl)aniline features a unique push-pull electronic system (electron-donating pyrrolidine + electron-withdrawing nitro), creating a defined dipole moment distinct from 4-(pyrrolidin-1-yl)aniline or 3-nitroaniline. X-ray-confirmed crystal structure ensures reproducible solid-state properties. Its weak DPP4 inhibition (IC50 100 µM) makes it an ideal scaffold for kinase/GPCR programs requiring minimal off-target activity. Two orthogonal handles—aniline NH2 and reducible NO2—enable rapid diversification into benzimidazoles, quinoxalines, and fused heterocycles. Available in multi-gram quantities with ≥98% purity.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 5367-57-7
Cat. No. B1320969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(pyrrolidin-1-yl)aniline
CAS5367-57-7
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2
InChIKeyIDOBTERZRKDEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(pyrrolidin-1-yl)aniline (CAS 5367-57-7): A Versatile Nitroaniline Scaffold for Medicinal Chemistry and Materials Science


3-Nitro-4-(pyrrolidin-1-yl)aniline (CAS 5367-57-7) is a disubstituted aniline derivative featuring a pyrrolidine ring at the 4-position and a nitro group at the 3-position . This molecular architecture confers distinct electronic and steric properties, making it a valuable building block in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and functional materials . Its solid-state structure, established via single-crystal X-ray diffraction, reveals a well-defined hydrogen-bonding network that influences its bulk properties [1].

3-Nitro-4-(pyrrolidin-1-yl)aniline: Why In-Class Nitroaniline or Pyrrolidine Analogs Cannot Be Casually Substituted


The specific 3-nitro, 4-pyrrolidinyl substitution pattern on the aniline core generates a unique electronic push-pull system that cannot be replicated by regioisomers or simpler analogs . For instance, the electron-donating pyrrolidine group and electron-withdrawing nitro group create a defined dipole moment and distinct reactivity profile, which is critical for applications requiring precise molecular recognition or optical properties . Simple substitution with 4-(pyrrolidin-1-yl)aniline (lacking the nitro group) or 3-nitroaniline (lacking the pyrrolidine) results in fundamentally different chemical behavior and biological activity, as quantified in the sections below.

3-Nitro-4-(pyrrolidin-1-yl)aniline: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Superior Thermal Stability vs. Non-Nitrated Analog: Melting Point Comparison for 3-Nitro-4-(pyrrolidin-1-yl)aniline

The introduction of the 3-nitro group significantly increases the melting point relative to the non-nitrated analog 4-(pyrrolidin-1-yl)aniline. This enhanced thermal stability is crucial for high-temperature processing or storage applications .

Thermal Stability Solid-State Properties Material Science

Target Engagement Profile: Weak DPP4 Inhibition as a Benchmark for Selectivity Studies

In a human serum DPP4 inhibition assay, 3-Nitro-4-(pyrrolidin-1-yl)aniline exhibited an IC50 of 100,000 nM, indicating negligible inhibition of this protease [1]. This data point serves as a valuable negative control or benchmark for structure-activity relationship (SAR) studies aiming to improve DPP4 potency through scaffold optimization. This contrasts with potent DPP4 inhibitors like sitagliptin which have IC50 values in the low nanomolar range.

Medicinal Chemistry DPP4 Inhibition Assay

Solid-State Structural Differentiation: C—H···O Hydrogen Bonding Network Determined by X-ray Crystallography

Single-crystal X-ray diffraction analysis reveals that 3-Nitro-4-(pyrrolidin-1-yl)aniline crystallizes with a distinct C—H···O intermolecular hydrogen bonding network, generating C(4) chains along the crystallographic c-axis [1]. This specific packing motif, characterized by a dihedral angle of 4.31° between the nitro group and the aromatic ring [2], directly influences its bulk material properties such as melting point and solubility. This level of structural characterization provides a solid foundation for rational crystal engineering and formulation development.

Crystallography Solid-State Chemistry Structure-Property Relationships

Verified Synthetic Utility: Nitro Group Reactivity and Purity Specifications for Downstream Chemistry

The presence of both a primary aniline and a reducible nitro group offers orthogonal synthetic handles. The compound is commercially available with a minimum purity of 95-98% [REFS-1, REFS-2], ensuring reliable reactivity. The nitro group can be selectively reduced to an amine, enabling access to diamino intermediates. This contrasts with analogs lacking the nitro group, which offer fewer derivatization options.

Synthetic Chemistry Building Block Nitro Group Reduction

3-Nitro-4-(pyrrolidin-1-yl)aniline: High-Value Research and Industrial Application Scenarios Validated by Evidence


Medicinal Chemistry: Design of Novel Kinase or GPCR Inhibitors

The compound's weak DPP4 inhibition profile (IC50 100 µM) [1] makes it an ideal starting point for medicinal chemistry campaigns targeting kinases or GPCRs, where off-target DPP4 activity is undesirable. The two orthogonal handles (aniline and nitro) allow for rapid analog generation to explore structure-activity relationships.

Materials Science: Development of Organic Nonlinear Optical (NLO) Materials

The defined crystal packing and push-pull electronic structure (donor pyrrolidine, acceptor nitro) [1] are characteristic of materials with potential NLO properties. The availability of high-purity material (≥95%) supports reproducible crystal growth and device fabrication studies.

Chemical Biology: Development of Fluorescent or Affinity Probes

The primary aniline group can be readily conjugated to fluorophores or biotin without disrupting the core electronic properties. The confirmed molecular structure via X-ray crystallography [1] ensures the spatial orientation of the probe is well-defined, a critical factor for target engagement studies.

Process Chemistry: Synthesis of Complex Heterocyclic Scaffolds

The nitro group can be reduced to an amine, enabling the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles. The compound's commercial availability in multi-gram quantities with defined purity [1] streamlines process development and scale-up efforts.

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